

2-Aminocyclohexanone molecular formula and weight

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Compound of Interest

Compound Name: 2-Aminocyclohexanone

Cat. No.: B1594113

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In-Depth Technical Guide: 2-Aminocyclohexanone

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Data

2-Aminocyclohexanone is a cyclic ketone and a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its fundamental molecular properties are summarized below.

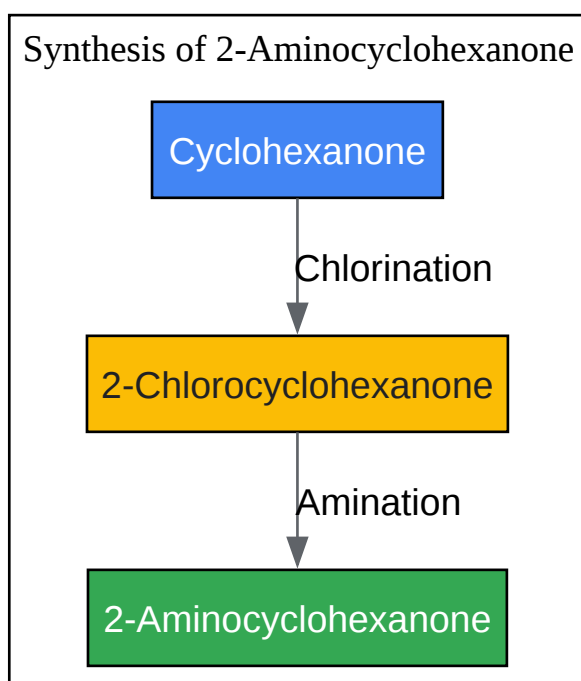
Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO	PubChem[1]
Molecular Weight	113.16 g/mol	PubChem[1]
IUPAC Name	2-aminocyclohexan-1-one	PubChem[1]
CAS Number	22374-48-7	PubChem[1]
Canonical SMILES	<chem>C1CCC(=O)C(C1)N</chem>	PubChem[1]
InChI Key	KMLPEYHLAKSCGX-UHFFFAOYSA-N	PubChem[1]

Synthesis and Chemical Reactions

2-Aminocyclohexanone serves as a key intermediate in the synthesis of various complex molecules. Its synthesis often involves the introduction of an amino group at the alpha-position to the carbonyl of a cyclohexanone ring.

Synthetic Workflow

A common synthetic route to **2-aminocyclohexanone** involves the chlorination of cyclohexanone to form 2-chlorocyclohexanone, followed by nucleophilic substitution with an amine source.



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Caption: Synthetic workflow for **2-Aminocyclohexanone**.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorocyclohexanone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

- Cyclohexanone (3 moles, 294 g)
- Water (900 ml)
- Chlorine gas (3 moles, 215 g)
- Diethyl ether
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- A 3-liter, three-necked round-bottomed flask is equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet tube.
- Cyclohexanone (294 g) and water (900 ml) are added to the flask.
- The flask is cooled in an ice bath and the stirrer is started.
- Chlorine gas (215 g) is bubbled through the mixture.
- The heavier chlorocyclohexanone layer is separated and combined with three 150-ml ether extracts of the aqueous phase.
- The combined organic phase is washed with 150 ml of water and then with 200 ml of saturated sodium chloride solution.
- The solution is dried over anhydrous sodium sulfate, filtered, and the ether is removed by evaporation.
- The residue is vacuum-distilled to yield 2-chlorocyclohexanone.^{[2][3]}

Note: A detailed, step-by-step protocol for the subsequent amination of 2-chlorocyclohexanone to **2-aminocyclohexanone** is not readily available in the searched literature. However, this

transformation is typically achieved by reacting the α -chloro ketone with an ammonia source, such as aqueous or alcoholic ammonia, or a protected amine followed by deprotection.

Key Chemical Reactions

2-Aminocyclohexanone is a precursor in several important chemical transformations, including the synthesis of pharmacologically active compounds and heterocyclic systems.

Beckmann Rearrangement: The oxime of **2-aminocyclohexanone** can undergo a Beckmann rearrangement to produce the corresponding lactam. This reaction is a classic method for the synthesis of amides from ketoximes and is typically catalyzed by acid. The general mechanism involves the protonation of the hydroxyl group of the oxime, followed by a concerted migration of the group anti-periplanar to the leaving group, ultimately yielding a lactam after tautomerization.^[4]

Synthesis of Ketamine Analogues: **2-Aminocyclohexanone** is a structural component of ketamine [2-(2-chlorophenyl)-2-(methyamino)cyclohexan-1-one] and its analogues. The synthesis of these compounds often involves the reaction of a substituted phenyl Grignard reagent with a cyclohexanone derivative, followed by the introduction of the methyamino group and subsequent rearrangement.^{[1][5]}

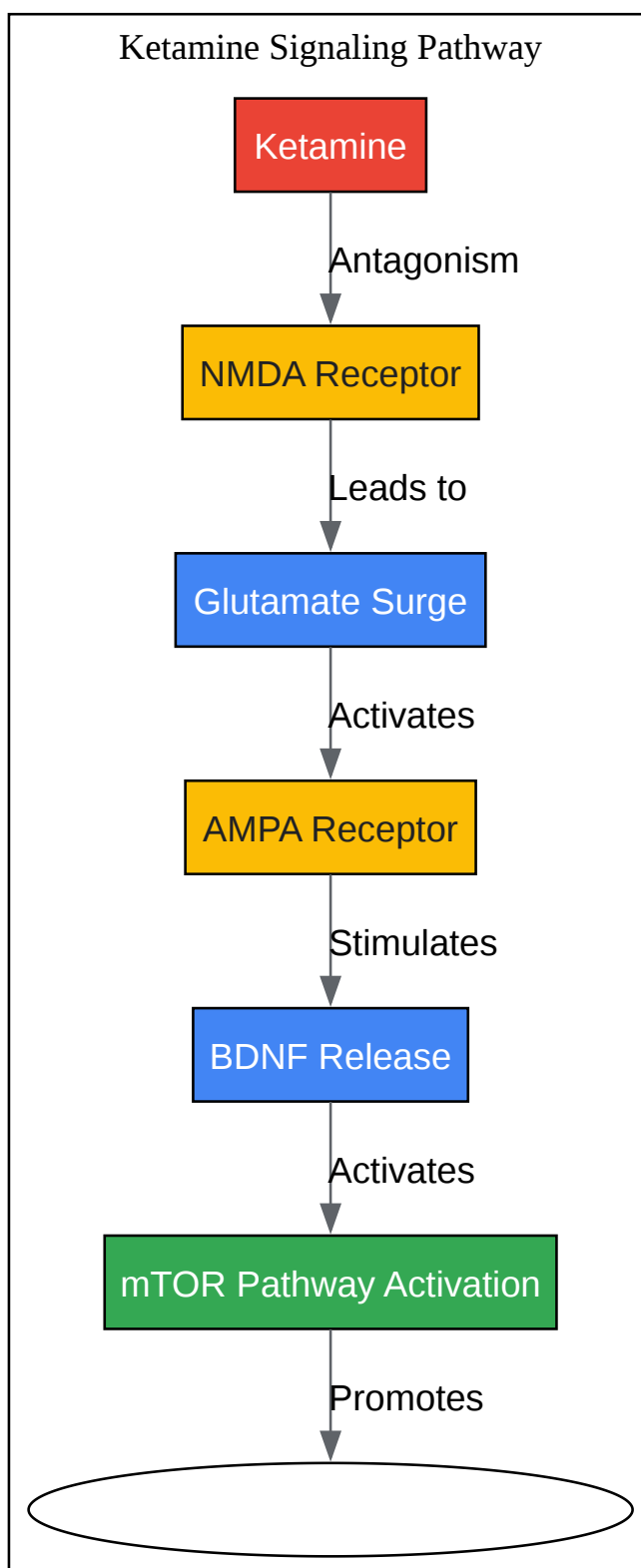
Biological Significance and Signaling Pathways

While there is limited information on the direct interaction of **2-aminocyclohexanone** with biological signaling pathways, its derivatives, most notably ketamine, have well-documented effects on neuronal signaling. The mechanism of action of ketamine provides a valuable framework for understanding the potential biological context of **2-aminocyclohexanone**-derived compounds.

Ketamine's Mechanism of Action: Ketamine's rapid antidepressant effects are primarily attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.^{[1][4][6]} This initial blockade triggers a cascade of downstream events that ultimately lead to enhanced synaptogenesis, particularly in the prefrontal cortex.^{[5][6]}

The proposed signaling cascade is as follows:

- NMDA Receptor Blockade: Ketamine blocks NMDA receptors, leading to a surge in the release of the excitatory neurotransmitter glutamate.[\[1\]](#)[\[6\]](#)
- AMPA Receptor Activation: The increased glutamate levels preferentially activate another type of glutamate receptor, the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[\[1\]](#)[\[4\]](#)
- BDNF Release and mTOR Pathway Activation: The activation of AMPA receptors stimulates the release of brain-derived neurotrophic factor (BDNF).[\[1\]](#) BDNF, in turn, activates the mammalian target of rapamycin (mTOR) signaling pathway.[\[1\]](#)[\[5\]](#)
- Synaptogenesis: The activation of the mTOR pathway leads to an increase in the synthesis of synaptic proteins, promoting the formation of new synapses and strengthening existing connections.[\[5\]](#)[\[6\]](#)



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Caption: Signaling cascade initiated by ketamine.

This pathway highlights the potential for compounds derived from **2-aminocyclohexanone** to modulate critical neuronal processes and serves as a foundation for the rational design of novel therapeutics targeting neuropsychiatric disorders.

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